2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques can also play a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: Shares a similar trifluoromethyl-pyridine structure.
Indole Derivatives: Possess aromatic and heterocyclic structures with diverse biological activities.
Imidazole Containing Compounds: Known for their therapeutic potential and structural similarities.
Uniqueness
2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine (CAS Number: 2200186-61-2) is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antitumor and antimicrobial properties, through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N2O4 with a molecular weight of 382.3 g/mol. The structure features a pyridine ring substituted with trifluoromethyl and an azetidine moiety linked via an ether bond to a 2,3-dimethoxybenzoyl group. This unique structural arrangement may contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing azetidine and benzoyl groups have shown efficacy against various cancer cell lines. In vitro assays have been conducted to evaluate the cytotoxic effects on human lung cancer cell lines such as A549, HCC827, and NCI-H358.
- Case Study : A series of related compounds were tested using MTS cytotoxicity assays, revealing that those with similar functional groups effectively inhibited cell proliferation. For example, compounds with a benzothiazole nucleus demonstrated higher activity compared to benzimidazole derivatives .
Antimicrobial Activity
The compound's potential antimicrobial effects were also investigated. Preliminary tests indicated activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.
- Testing Methodology : Antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. Compounds were evaluated against Staphylococcus aureus and Escherichia coli, with some showing promising results in inhibiting bacterial growth.
The proposed mechanism for the biological activity of this compound involves its ability to bind to DNA, particularly within the minor groove. This interaction can inhibit DNA-dependent enzymes, leading to reduced cell proliferation in tumor cells. The presence of trifluoromethyl groups may enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
Comparative Analysis
To understand the biological potential of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound | Structure | Antitumor Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | Moderate | Positive |
Benzothiazole Derivative | Structure | High | Moderate |
Benzimidazole Derivative | Structure | Low | Low |
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-25-13-6-3-5-12(16(13)26-2)17(24)23-9-11(10-23)27-15-8-4-7-14(22-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEFZUXWPNFQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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